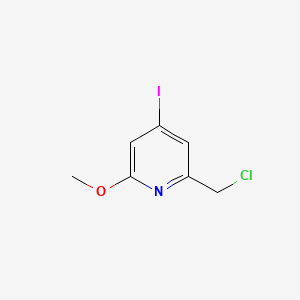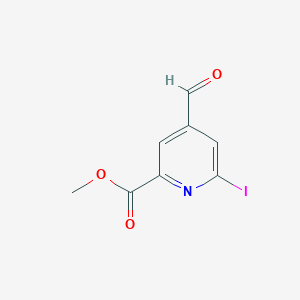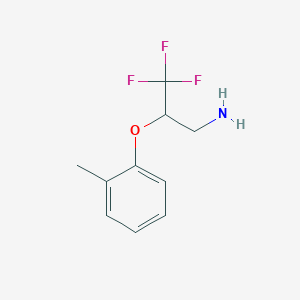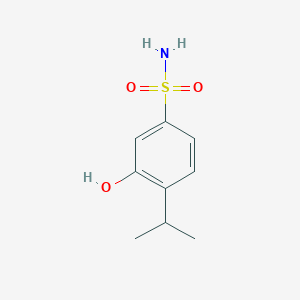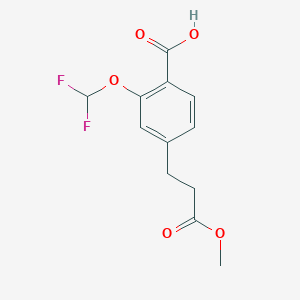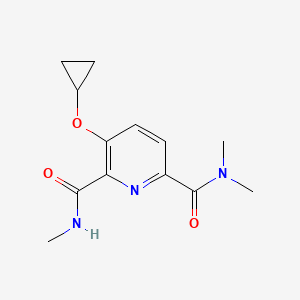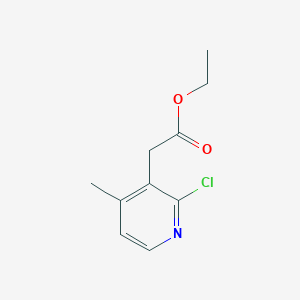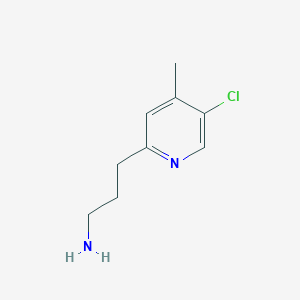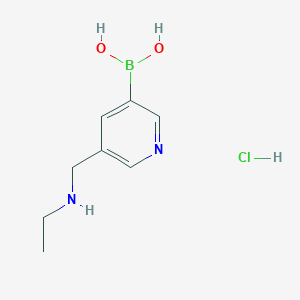
5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further modified with an ethylamino group. The hydrochloride (HCl) salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid reagent in the presence of a palladium catalyst.
Addition of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where an appropriate ethylamine derivative reacts with the pyridine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the ethylamino group under basic conditions
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-boronic acid: Similar structure but with a bromine atom instead of the ethylamino group.
5-Methylpyridine-3-boronic acid: Contains a methyl group instead of the ethylamino group.
6-(N-Boc-methylamino)pyridine-3-boronic acid pinacol ester: Contains a Boc-protected methylamino group.
Uniqueness
5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl is unique due to the presence of the ethylamino group, which enhances its reactivity and binding properties. This makes it particularly useful in applications requiring strong and specific interactions with molecular targets .
Properties
Molecular Formula |
C8H14BClN2O2 |
|---|---|
Molecular Weight |
216.47 g/mol |
IUPAC Name |
[5-(ethylaminomethyl)pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C8H13BN2O2.ClH/c1-2-10-4-7-3-8(9(12)13)6-11-5-7;/h3,5-6,10,12-13H,2,4H2,1H3;1H |
InChI Key |
AFFLGGAHIIFLSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)CNCC)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)methyl)-N2-(o-tolyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14851914.png)
